tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate
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Overview
Description
tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate: is a chemical compound with the molecular formula C13H16IN3O2 and a molecular weight of 359.19 g/mol . This compound is known for its versatility and is used in various research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate typically involves the reaction of 3-iodo-1H-indazole with tert-butyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the indazole ring.
Coupling Reactions: It can be used in palladium-catalyzed coupling reactions such as Suzuki and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Potassium carbonate in DMF.
Oxidation: Oxidizing agents like hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride.
Coupling Reactions: Palladium catalysts in the presence of appropriate ligands.
Major Products:
- Substituted indazole derivatives.
- Oxidized or reduced forms of the indazole ring.
- Coupled products with various organic groups .
Scientific Research Applications
Chemistry: tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is used as a building block in organic synthesis, particularly in the construction of complex indazole derivatives .
Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of bioactive molecules .
Medicine: Research is ongoing to explore its potential as a pharmacophore in drug development, particularly in the design of anti-cancer and anti-inflammatory agents .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials with specific properties .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is primarily related to its ability to undergo various chemical transformations. The indazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to potential therapeutic effects .
Comparison with Similar Compounds
- tert-Butyl 3-iodo-1H-indazole-1-carboxylate
- tert-Butyl 4-iodo-1H-indazole-1-carboxylate
- tert-Butyl 5-iodo-1H-indazole-1-carboxylate
Uniqueness: tert-Butyl 2-(3-iodo-1H-indazol-1-yl)acetate is unique due to the specific positioning of the iodine atom on the indazole ring, which influences its reactivity and the types of reactions it can undergo. This positional specificity allows for selective functionalization and the synthesis of unique derivatives that may not be accessible with other similar compounds .
Properties
Molecular Formula |
C13H15IN2O2 |
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Molecular Weight |
358.17 g/mol |
IUPAC Name |
tert-butyl 2-(3-iodoindazol-1-yl)acetate |
InChI |
InChI=1S/C13H15IN2O2/c1-13(2,3)18-11(17)8-16-10-7-5-4-6-9(10)12(14)15-16/h4-7H,8H2,1-3H3 |
InChI Key |
ARJAHCFILLFFSV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)CN1C2=CC=CC=C2C(=N1)I |
Origin of Product |
United States |
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